



CGP55845 Application in Patch-Clamp Recordings: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP55845 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system.[1][2] [3] In patch-clamp electrophysiology, CGP55845 is an invaluable tool for isolating and characterizing GABA B receptor-mediated currents and for studying the physiological roles of these receptors in synaptic transmission and neuronal excitability. It effectively blocks both presynaptic and postsynaptic GABA B receptors.[4] Presynaptically, it removes the inhibitory control of GABA B autoreceptors on neurotransmitter release, often leading to an increase in the probability of release.[5] Postsynaptically, CGP55845 antagonizes the hyperpolarizing currents mediated by G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7]

These application notes provide a comprehensive guide to using **CGP55845** in patch-clamp recordings, including detailed protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **CGP55845** and its effects observed in patch-clamp experiments.

Table 1: Pharmacological Properties of CGP55845



Parameter	Value	Reference
Mechanism of Action	Selective GABA B Receptor Antagonist	[1][2]
IC50 (GABA B Receptor Binding)	5 - 6 nM	[2][3]
Ki (GABA B Receptor Binding)	4.5 nM	[3]
Effective Concentration (in vitro)	100 nM - 5 μM	[6][8]
Soluble in DMSO (up to 100 mM)		[2]

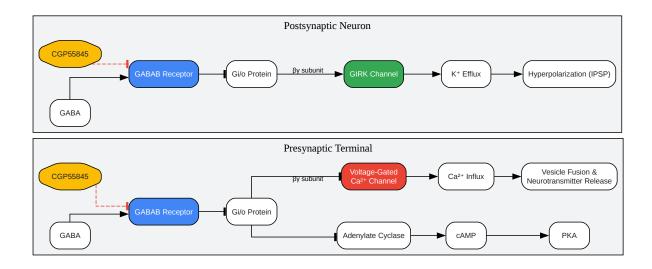
Table 2: Exemplary Effects of CGP55845 on Synaptic Transmission (Patch-Clamp Data)

Parameter	Species/Bra in Region	Experiment al Condition	Control Value	Value with CGP55845 (1 μM)	Reference
eIPSC Amplitude	Mouse Visual Cortex	Evoked IPSCs	-	Increased	
mIPSC Frequency	Mouse Visual Cortex	Miniature IPSCs	0.041 ± 0.008 Hz	0.053 ± 0.007 Hz	
Paired-Pulse Ratio (PPR) of IPSCs	Mouse Visual Cortex	Inter-stimulus interval of 50 ms	1.34 ± 0.12	0.97 ± 0.06	
First Pulse Success Rate (EPSCs)	Rat Hippocampus	Mossy Fiber to CA3	14.5 ± 5.7%	41.5 ± 11.2%	[8]
First Pulse Amplitude (EPSCs)	Rat Hippocampus	Mossy Fiber to CA3	6.6 ± 2.5 pA	13.4 ± 3.5 pA	[8]



Signaling Pathways

CGP55845 blocks the downstream effects of GABA B receptor activation. The two primary signaling pathways affected are the activation of GIRK channels and the inhibition of voltage-gated calcium channels.



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Caption: GABAB Receptor Signaling Pathways Blocked by CGP55845.

Experimental ProtocolsPreparation of CGP55845 Stock Solution

Materials:

CGP55845 hydrochloride (Molecular Weight: 438.71 g/mol)[2]



- Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes

Procedure:

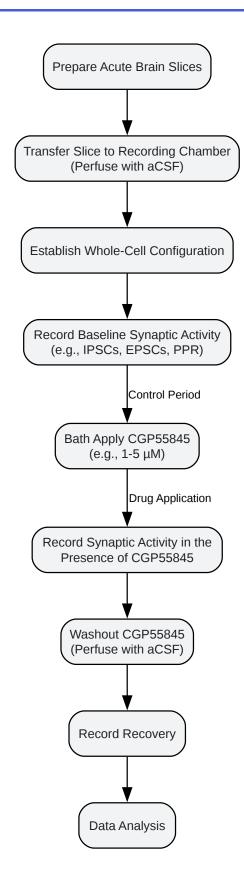
- To prepare a 100 mM stock solution, dissolve 4.39 mg of CGP55845 hydrochloride in 100 μL of DMSO.[2] Gentle warming can aid dissolution.
- Aliquot the stock solution into smaller volumes (e.g., 10 μ L) to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][9]

Whole-Cell Patch-Clamp Recording Protocol

This protocol is adapted for acute brain slices but can be modified for cultured neurons.

- a. Solutions Preparation
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Prepare a 10X stock solution for components other than NaHCO3 and another for NaHCO3. On the day of the experiment, prepare the 1X solution, adjust osmolarity to ~290-310 mOsm, and continuously bubble with carbogen (95% O2 / 5% CO2).[10][11]
- Intracellular Solution (for recording IPSCs): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.[11] Aliquot and store at -20°C. Filter before use.
- b. Experimental Workflow





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Caption: Experimental Workflow for **CGP55845** Application.



c. Step-by-Step Procedure

- Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain
 region using a vibratome in ice-cold, oxygenated aCSF.[10][12] Allow slices to recover in a
 holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at
 room temperature.[10]
- Recording Setup: Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Establish Whole-Cell Recording:
 - \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with intracellular solution.
 - Approach a neuron under visual guidance (e.g., DIC or fluorescence if using transgenic animals).
 - Apply positive pressure to the pipette as it approaches the cell.
 - \circ Form a giga-ohm seal (>1 G Ω) between the pipette tip and the cell membrane.
 - Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
 [1][11]

Baseline Recording:

- In voltage-clamp mode, hold the neuron at a potential appropriate for the currents of interest (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents, or the Clreversal potential to isolate other currents).
- Record baseline spontaneous or evoked synaptic currents for a stable period (e.g., 5-10 minutes). For evoked responses, use a stimulating electrode placed in an appropriate afferent pathway. To assess paired-pulse ratio (PPR), deliver two stimuli in close succession (e.g., 50 ms interval).[6][13]
- Application of CGP55845:



- Dilute the CGP55845 stock solution into the aCSF to the final desired concentration (typically 1-5 μM).[5][6]
- Switch the perfusion to the aCSF containing CGP55845.
- Allow sufficient time for the drug to equilibrate in the slice (e.g., 10-15 minutes).
- Recording with CGP55845:
 - Record the synaptic activity under the same stimulation paradigm as the baseline recording.
- · Washout:
 - Switch the perfusion back to the control aCSF to wash out the drug.
 - Record for a period to assess the reversibility of the effects.
- Data Analysis:
 - Measure the amplitude, frequency, and kinetics of synaptic events before, during, and after CGP55845 application.
 - Calculate the paired-pulse ratio (amplitude of the second response / amplitude of the first response). A decrease in PPR is often indicative of an increase in release probability.[14]
 - Perform statistical analysis to determine the significance of any observed changes.

Troubleshooting

- No effect of CGP55845:
 - Check drug concentration and preparation: Ensure the stock solution was prepared and stored correctly and that the final concentration in the aCSF is appropriate.
 - Absence of tonic GABA B receptor activation: In some preparations, there may be low ambient GABA, resulting in minimal tonic activation of GABA B receptors. In such cases,



co-application of a GABA B receptor agonist like baclofen prior to **CGP55845** can be used to confirm the presence and functionality of the receptors.[15]

- Irreversible effects:
 - Incomplete washout: Allow for a longer washout period.
 - Run-down of synaptic responses: The synaptic responses may have deteriorated over the course of the long recording. A stable baseline is crucial.
- Precipitation in aCSF:
 - Ensure the final concentration of DMSO is low (typically <0.1%) to prevent precipitation of CGP55845 in the aqueous aCSF.

By following these protocols and considering the provided data, researchers can effectively utilize **CGP55845** to investigate the role of GABA B receptors in their specific neuronal circuits of interest.

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Methodological & Application





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